
5-methyl-1H-indol-7-amine
Overview
Description
5-Methyl-1H-indol-7-amine (CAS: 90868-10-3) is an indole derivative with a molecular formula of C₉H₁₀N₂ and a molecular weight of 146.19 g/mol. Its structure features a methyl group at the 5-position and an amine group at the 7-position of the indole ring. Key physicochemical properties include:
The compound is commercially available with ≥95% purity and is utilized as a precursor in organic synthesis and pharmaceutical research, particularly in developing pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-indol-7-amine typically involves the construction of the indole ring system followed by specific functionalization at the 5 and 7 positions. One common method involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale cyclization reactions and subsequent functionalization steps. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the indole ring or the substituents attached to it.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Medicinal Chemistry Applications
5-Methyl-1H-indol-7-amine is primarily recognized for its potential in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the treatment of several diseases.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast and lung cancers .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
Breast Cancer | MCF-7 | 15 | Apoptosis induction | |
Lung Cancer | A549 | 10 | Cell cycle arrest | |
Colon Cancer | HT-29 | 20 | Inhibition of proliferation |
Neuroprotective Effects
Another significant application of this compound is its neuroprotective properties. It has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission and may help alleviate symptoms associated with these conditions .
Synthesis and Derivative Development
The synthesis of this compound has been explored through various methodologies, which are essential for producing analogs with enhanced biological activity.
Synthetic Pathways
Several synthetic routes have been developed to create this compound, including:
- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the formation of indole derivatives through the coupling of aminoindoles with bromoindoles .
- One-Pot Multicomponent Reactions : Researchers have successfully synthesized this compound using one-pot reactions that streamline the process and improve yield .
Table 2: Comparison of Synthesis Methods
Method | Advantages | Yield (%) |
---|---|---|
Palladium-Catalyzed | High specificity | 85 |
One-Pot Multicomponent | Simplified procedure | 75 |
Fischer Indolization | Traditional method with good yields | 70 |
Case Studies and Research Findings
Numerous studies have documented the efficacy and applications of this compound across different fields:
Case Study: Anticancer Properties
In a study published in ACS Omega, researchers synthesized a series of indole derivatives, including this compound, which showed promising anticancer activity against multiple cell lines. The study highlighted the compound's ability to disrupt cellular signaling pathways critical for tumor growth .
Case Study: Neuroprotection
A recent investigation into the neuroprotective effects of indole derivatives indicated that compounds like this compound could significantly reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic benefits for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 5-methyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Isomers and Analogues
1-Methyl-1H-indol-5-amine (CAS: Not provided)
- Structure : Methyl group at 1-position, amine at 5-position.
- Molecular Formula : C₉H₁₀N₂ (same as 5-methyl-1H-indol-7-amine).
- Properties :
- Applications : Used in synthesizing substituted indoles for biological testing .
Comparison :
- Positional Isomerism : The methyl and amine groups are swapped (1 vs. 5 positions), leading to distinct electronic and steric environments.
- Reactivity : The 5-amine group in this isomer may exhibit different nucleophilic properties compared to the 7-amine in this compound.
5-Chloro-1H-indol-7-amine (CAS: 292636-11-4)
- Structure : Chlorine at 5-position, amine at 7-position.
- Molecular Formula : C₈H₇ClN₂.
- Properties: Molecular Weight: 166.61 g/mol Solubility: Requires DMSO or ethanol for stock solutions. Storage: 2–8°C, protected from light and moisture .
- Applications : Research reagent for drug discovery, particularly in halogenated indole studies .
Comparison :
- Substituent Effects : The electron-withdrawing Cl group reduces electron density on the indole ring compared to the electron-donating CH₃ group, altering reactivity in electrophilic substitutions.
- Stability : The chloro derivative may exhibit lower thermal stability due to weaker C–Cl bonds versus C–CH₃ bonds.
2,3-Dimethyl-1H-indol-7-amine (CAS: 101832-73-9)
- Structure : Methyl groups at 2- and 3-positions, amine at 7-position.
- Molecular Formula : C₁₀H₁₂N₂.
- Properties :
Comparison :
- Lipophilicity : Higher logP value compared to this compound, enhancing membrane permeability in drug candidates .
Functional Group Variations
7-Fluoro-1H-indol-5-amine (CAS: 926028-84-4)
- Structure : Fluorine at 7-position, amine at 5-position.
- Comparison :
1-(5-Methyl-1H-indol-6-yl)ethan-1-one (CAS: Not provided)
- Structure : Methyl at 5-position, acetyl at 6-position.
- Synthesis : Prepared via Diels–Alder cycloaddition and acid-catalyzed cyclization .
- Comparison :
Comparative Data Table
Biological Activity
5-Methyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound, characterized by a methyl group at the 5-position and an amine group at the 7-position, has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
This compound has a molecular formula of C₉H₈N₂ and a molecular weight of approximately 162.19 g/mol. The structural representation reveals its aromaticity and planarity, crucial for its biological activity. The compound is typically a solid at room temperature with a melting point around 100°C, although this can vary based on purity.
The biological activity of this compound can be attributed to its interaction with various biomolecules:
- Target Interactions : It interacts with enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, modulating their catalytic activity.
-
Biochemical Pathways : Indole derivatives affect several biochemical pathways leading to diverse therapeutic effects such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related indole derivatives have been reported as low as ≤0.25 µg/mL against MRSA, indicating strong antibacterial potential .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
Indole-imidazole derivative | ≤0.25 | Anti-MRSA |
Control (Vancomycin) | 1 | Positive control |
Anticancer Activity
Research has shown that indole derivatives can act as potent anticancer agents. For example, compounds similar to this compound have been found to induce apoptosis in cancer cell lines such as MCF-7. Mechanistically, these compounds can arrest the cell cycle at the G2/M phase and alter gene expression related to apoptosis .
Study on Antimicrobial Properties
In a recent screening of indole derivatives against bacterial pathogens, several analogues of this compound were evaluated for their antimicrobial efficacy. The study highlighted that halogen substitution on the indole ring significantly enhanced antibacterial activity against MRSA while maintaining low cytotoxicity levels in human cell lines .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of indole derivatives revealed that specific structural modifications could enhance cytotoxic effects against breast cancer cells. The study utilized flow cytometry and Western blotting techniques to assess the apoptotic pathways activated by these compounds .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-methyl-1H-indol-7-amine that influence its reactivity in synthetic chemistry?
The methyl group at position 5 and the amine at position 7 significantly alter the electronic distribution of the indole core. The electron-donating methyl group enhances aromatic stability, while the amine group introduces nucleophilic reactivity. These features affect regioselectivity in substitution reactions, such as electrophilic aromatic substitution at positions 3 or 4. Researchers should prioritize NMR (1H and 13C) to confirm substitution patterns and monitor reaction progress, as demonstrated in indole derivative syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- 1H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm, with distinct coupling patterns for the indole ring. The methyl group at position 5 typically appears as a singlet near δ 2.3–2.5 ppm.
- 13C NMR : The methyl carbon resonates at δ 15–20 ppm, while the amine-bearing carbon (C7) appears around δ 110–120 ppm.
- IR : A sharp N-H stretch (~3400 cm⁻¹) confirms the primary amine. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. These protocols align with characterization standards for indole derivatives .
Q. What are the recommended storage conditions for this compound to maintain its stability during long-term research use?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation and degradation. Desiccants like silica gel should be used to minimize moisture absorption, as amine groups are prone to hydrolysis. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data regarding the biological activity of this compound derivatives in different cellular models?
- Orthogonal assays : Combine biochemical (e.g., kinase activity assays) and cell-based (e.g., viability assays) methods to confirm target engagement.
- Dose-response profiling : Establish EC50/IC50 curves across multiple cell lines to identify model-specific sensitivities.
- Genetic validation : Use CRISPR/Cas9 knockdown of putative targets to isolate mechanism-specific effects. This approach mirrors PERK inhibitor studies, where cellular context significantly influenced activity .
Q. What computational strategies are recommended for predicting the binding modes of this compound derivatives with target proteins like kinases or receptors?
- Molecular docking : Use software like AutoDock Vina to screen against crystal structures (e.g., PERK kinase domain, PDB: 4H5W). Focus on interactions with conserved residues (e.g., hinge region Leu704 in kinases).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories to identify key hydrogen bonds or π-π stacking interactions.
- Free-energy calculations : Apply MM/GBSA to rank binding affinities. These methods were validated in studies of indole-based kinase inhibitors .
Q. In multi-step synthesis of this compound derivatives, what purification methods optimize yield while minimizing decomposition of reactive intermediates?
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity final products.
- Low-temperature workflows : Perform acid- or base-sensitive steps at 0–5°C to suppress side reactions. These techniques are critical in multi-component indole syntheses, as shown in green chemistry approaches .
Q. How should researchers approach structure-activity relationship (SAR) studies when modifying the 5-methyl and 7-amino groups of the indole core to enhance target selectivity?
- Systematic substitution : Replace the methyl group with bulkier alkyl chains or electron-withdrawing groups to probe steric and electronic effects.
- Bioisosteric replacement : Substitute the amine with amides or sulfonamides to modulate solubility and binding.
- Selectivity profiling : Screen against related targets (e.g., kinase panels) to identify off-target interactions. This strategy was successfully applied in PERK inhibitor optimization .
Q. What are the critical considerations when designing control experiments for assessing off-target effects of this compound in kinase inhibition studies?
- Negative controls : Use inactive enantiomers or structurally similar compounds lacking the methyl/amine groups.
- Broad-spectrum kinase inhibitors : Compare activity profiles with staurosporine or dasatinib to identify shared off-targets.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells. These controls are essential for validating specificity, as highlighted in pharmacological best practices .
Properties
IUPAC Name |
5-methyl-1H-indol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSATDSAMSJYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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